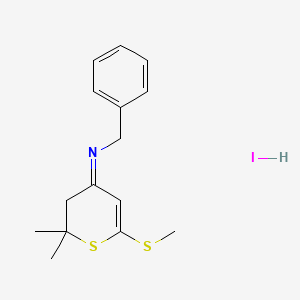
N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine;hydroiodide is a chemical compound with the molecular formula C15H19NS2 and an average mass of 277.448 Da . This compound is characterized by its unique thiopyran ring structure, which is substituted with a benzyl group, a dimethyl group, and a methylsulfanyl group. The hydroiodide form indicates the presence of an iodide ion associated with the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine typically involves the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Introduction of Substituents: The benzyl, dimethyl, and methylsulfanyl groups are introduced through various substitution reactions. For instance, benzylation can be achieved using benzyl halides in the presence of a base.
Formation of the Imine: The imine group is formed by reacting the thiopyran derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiopyran derivatives.
Applications De Recherche Scientifique
N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, while the sulfur-containing thiopyran ring can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine: Similar in structure but without the hydroiodide form.
N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-amine: Similar but with an amine group instead of an imine.
N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-ol: Similar but with a hydroxyl group.
Uniqueness
The presence of the hydroiodide form in N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine;hydroiodide adds unique properties, such as increased solubility in water and potential for ionic interactions. This makes it distinct from its analogs and useful in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
86795-66-6 |
|---|---|
Formule moléculaire |
C15H20INS2 |
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
N-benzyl-2,2-dimethyl-6-methylsulfanyl-3H-thiopyran-4-imine;hydroiodide |
InChI |
InChI=1S/C15H19NS2.HI/c1-15(2)10-13(9-14(17-3)18-15)16-11-12-7-5-4-6-8-12;/h4-9H,10-11H2,1-3H3;1H |
Clé InChI |
HRSHEJZGUYBMHP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=NCC2=CC=CC=C2)C=C(S1)SC)C.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine](/img/structure/B13991562.png)
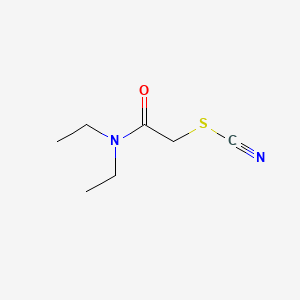


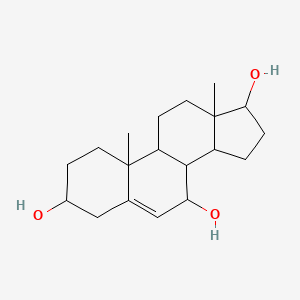


![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991636.png)
![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991639.png)
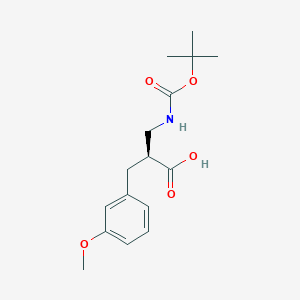
![3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13991648.png)

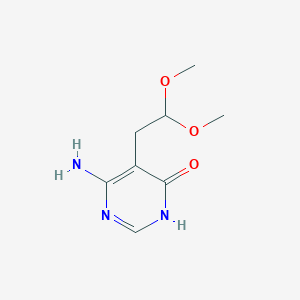
![2-[(Diphenylmethyl)sulfanyl]ethanethiol](/img/structure/B13991657.png)
